2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine
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Overview
Description
2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H17N5. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals. It is structurally characterized by a pyrimidine ring substituted with a methyl group and a methylpiperazine moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinases , which play a crucial role in intracellular signaling pathways regulating growth and survival .
Mode of Action
It can be inferred that, like other kinase inhibitors, it likely interacts with its targets by binding to the atp-binding site, thereby preventing the phosphorylation and activation of downstream signaling molecules .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may impact pathways involving protein kinases, such as the pi3k/akt signaling pathway .
Pharmacokinetics
The ADME properties of 2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine indicate that it has high gastrointestinal absorption and is a P-gp substrate . . These properties suggest that the compound may have good bioavailability.
Result of Action
As a potential kinase inhibitor, it may lead to the inhibition of cell proliferation and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-6-methylpyrimidine with 1-methylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization includes controlling reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A selective tyrosine kinase inhibitor with improved efficacy and safety profile.
Uniqueness
2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is unique due to its specific structural features, such as the presence of a methylpiperazine moiety, which can enhance its binding affinity and selectivity for certain molecular targets. This uniqueness makes it a valuable compound in drug discovery and development .
Biological Activity
2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine, a compound with the CAS number 1104376-15-9, has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17N5
- Molecular Weight : 207.2755 g/mol
- Purity : Typically available at 95% purity .
The compound primarily acts as an inhibitor of specific kinases, which are critical in various cellular processes, including cell proliferation and survival. Notably, it has been identified as a selective inhibitor of p38α MAPK (Mitogen-Activated Protein Kinase), which plays a significant role in inflammatory responses and neuronal function.
Key Mechanisms:
- p38α MAPK Inhibition :
- Kinase Selectivity :
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity through its inhibition of key signaling pathways involved in tumor growth.
Case Studies :
- In Vivo Studies :
- Cell Line Studies :
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored. It has been shown to cross the blood-brain barrier effectively, making it a candidate for treating neurodegenerative diseases.
Research Findings :
- In models of neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced neuroinflammation, highlighting its potential application in diseases such as Alzheimer's .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of this compound.
Parameter | Value |
---|---|
Oral Bioavailability | 55.1% ± 2.18 |
Half-life (Human) | >60 minutes |
Half-life (Rat) | >40 minutes |
Hepatocyte Stability | >120 minutes |
CYP Inhibition | Negative for major CYP enzymes |
These parameters suggest favorable absorption and metabolism characteristics that support its use as a therapeutic agent .
Properties
IUPAC Name |
2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-8-12-9(11)7-10(13-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBXWJPTBXGDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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